Cas no 89619-10-3 (Benzene,1-(1-bromoethenyl)-4-chloro-)

Benzene,1-(1-bromoethenyl)-4-chloro- structure
89619-10-3 structure
Product Name:Benzene,1-(1-bromoethenyl)-4-chloro-
CAS-nummer:89619-10-3
MF:C8H6BrCl
MW:217.490240573883
CID:712125
PubChem ID:24885261
Update Time:2024-10-26

Benzene,1-(1-bromoethenyl)-4-chloro- Chemische en fysische eigenschappen

Naam en identificatie

    • Benzene,1-(1-bromoethenyl)-4-chloro-
    • 1-(1-bromoethenyl)-4-chlorobenzene
    • 1-(1-BROMOVINYL)-4-CHLOROBENZENE
    • 1-Brom-1-(4-chlor-phenyl)-ethylen
    • 4-(1-bromoethenyl)chlorobenzene
    • Benzene,1-(1-bromoethenyl)-4-chloro
    • 1-(1-Bromoethenyl)-4-chlorobenzene (ACI)
    • Styrene, α-bromo-p-chloro- (7CI)
    • α-Bromo-4-chlorostyrene
    • 1-(1-Bromovinyl)-4-chlorobenzene, 90%
    • Benzene, 1-(1-bromoethenyl)-4-chloro-
    • SCHEMBL6859878
    • 89619-10-3
    • SY330891
    • AKOS025295893
    • DTXSID70584862
    • MDL: MFCD09038434
    • Inchi: 1S/C8H6BrCl/c1-6(9)7-2-4-8(10)5-3-7/h2-5H,1H2
    • InChI-sleutel: ZVDIEXFKTMIHIU-UHFFFAOYSA-N
    • LACHT: ClC1C=CC(C(=C)Br)=CC=1

Berekende eigenschappen

  • Exacte massa: 215.93400
  • Monoisotopische massa: 215.93414g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 0
  • Zware atoomtelling: 10
  • Aantal draaibare bindingen: 1
  • Complexiteit: 125
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: none
  • XLogP3: 3.8
  • Topologisch pooloppervlak: 0Ų

Experimentele eigenschappen

  • Dichtheid: 1.539 g/mL at 25 °C
  • Kookpunt: 263.1°C at 760 mmHg
  • Vlampunt: 华氏:>230 °F
    摄氏:>110 °C
  • Brekindex: n20/D 1.605
  • PSA: 0.00000
  • LogboekP: 3.70560

Benzene,1-(1-bromoethenyl)-4-chloro- Beveiligingsinformatie

Benzene,1-(1-bromoethenyl)-4-chloro- Douanegegevens

  • HS-CODE:2903999090
  • Douanegegevens:

    中国海关编码:

    2903999090

    概述:

    2903999090 其他芳烃卤化衍生物. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:5.5% 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

Benzene,1-(1-bromoethenyl)-4-chloro- Prijsmeer >>

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Benzene,1-(1-bromoethenyl)-4-chloro- Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Tetrahydrofuran ;  16 h, rt
1.2 Solvents: Water ;  rt
Referentie
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Wilson, Kirsty L.; Murray, Jane; Jamieson, Craig; Watson, Allan J. B., Synlett, 2018, 29(5), 650-654

Productiemethode 2

Reactievoorwaarden
1.1 Solvents: Dimethylformamide ;  18 min, rt → 90 °C
Referentie
Why is cis/trans stereoinversion with Li+(THF)4 migration across the phenyl ring of α-lithiostyrene accelerated by two ortho-methyl groups?
Knorr, Rudolf; Lattke, Ernst; Ruhdorfer, Jakob; Ferchland, Kathrin; von Roman, Ulrich, Tetrahedron, 2018, 74(14), 1621-1631

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Dibromomethane ,  N,N-Dimethylaniline ;  12 h, 120 °C
Referentie
Metal-free regioselective hydrobromination of alkynes through C-H/C-Br activation
Chen, Xiuling; Chen, Tieqiao; Xiang, Yuqiang; Zhou, Yongbo; Han, Daoqing; et al, Tetrahedron Letters, 2014, 55(33), 4572-4575

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Bromine Solvents: Chloroform ;  rt
1.2 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate ;  24 h, 70 °C
Referentie
Green and Efficient: Iron-Catalyzed Selective Oxidation of Olefins to Carbonyls with O2
Gonzalez-de-Castro, Angela; Xiao, Jianliang, Journal of the American Chemical Society, 2015, 137(25), 8206-8218

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide ,  Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: 1,4-Dioxane ;  8 - 12 h, 90 °C
Referentie
Regioselective Synthesis of Vinyl Halides, Vinyl Sulfones, and Alkynes: A Tandem Intermolecular Nucleophilic and Electrophilic Vinylation of Tosylhydrazones
Ojha, Devi Prasan; Prabhu, Kandikere Ramaiah, Organic Letters, 2015, 17(1), 18-21

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: Triphenyl phosphite ,  Bromine Solvents: Dichloromethane ;  -78 °C; 10 min, -78 °C
1.2 Reagents: Triethylamine ;  10 min, -78 °C
1.3 -78 °C → rt; overnight, rt; 2 h, reflux; reflux → rt
1.4 Reagents: Sodium sulfite Solvents: Water
Referentie
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Song, Liyan; Zhou, Yiqin; Liang, Hanbin; Li, Hongzuo; Lai, Yunrong; et al, Journal of Organic Chemistry, 2023, 88(1), 504-512

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: Dibromomethane Solvents: N,N-Dimethylaniline ;  12 h, 120 °C
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Dong, Ya; Li, Ruining; Zhou, Junliang; Sun, Zhankui, Organic Letters, 2021, 23(16), 6387-6390

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: Triphenyl phosphite ,  Triethylamine ,  Bromine Solvents: Dichloromethane ;  10 min, -60 °C; 10 min, -60 °C; 16 h, -60 °C; 2 h, reflux; reflux → rt
1.2 Reagents: Sodium sulfite Solvents: Water
Referentie
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Kang, Jun-Chen; Tu, Yong-Qiang; Dong, Jia-Wei; Chen, Chao; Zhou, Jia; et al, Organic Letters, 2019, 21(8), 2536-2540

Productiemethode 9

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Tetrahydrofuran ;  3 h, rt
1.2 Reagents: Water
Referentie
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Zhang, Yu; Liu, Haidong; Tang, Luning; Tang, Hai-Jun; Wang, Lu; et al, Journal of the American Chemical Society, 2018, 140(34), 10695-10699

Productiemethode 10

Reactievoorwaarden
1.1 Reagents: Triphenyl phosphite ,  Bromine Solvents: Dichloromethane ;  10 min, -40 °C
1.2 Reagents: Trimethylamine ,  Triethylamine ;  20 h, -40 °C; -40 °C → rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Referentie
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Productiemethode 11

Reactievoorwaarden
1.1 Reagents: Bromine Solvents: Dichloromethane ;  5 min, 0 °C; 15 min, 0 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.3 Reagents: Potassium carbonate Solvents: Methanol ,  Tetrahydrofuran ;  3 h, rt
Referentie
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Alazet, Sebastien; Preindl, Johannes; Simonet-Davin, Raphael; Nicolai, Stefano; Nanchen, Annik; et al, Journal of Organic Chemistry, 2018, 83(19), 12334-12356

Productiemethode 12

Reactievoorwaarden
1.1 Reagents: Bromine Solvents: Dichloromethane ;  5 min, 0 °C; 15 min, 0 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.3 Reagents: Potassium carbonate Solvents: Methanol ,  Tetrahydrofuran ;  3 h, rt
Referentie
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Alazet, Sebastien; Preindl, Johannes; Davin, Raphael Simonet; Nicolai, Stefano; Nanchen, Annik; et al, ChemRxiv, 2018, 1, 1-122

Productiemethode 13

Reactievoorwaarden
1.1 Reagents: Triphenyl phosphite ,  Triethylamine ,  Bromine Solvents: Dichloromethane ;  -78 °C
Referentie
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Productiemethode 14

Reactievoorwaarden
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Productiemethode 15

Reactievoorwaarden
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Productiemethode 16

Reactievoorwaarden
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1.2 Solvents: Water ;  rt
Referentie
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Productiemethode 17

Reactievoorwaarden
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ;  1 h, 0 °C
Referentie
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Zhu, Bencong; Shen, Tao; Huang, Xiaoqiang; Zhu, Yuchao; Song, Song; et al, Angewandte Chemie, 2019, 58(32), 11028-11032

Productiemethode 18

Reactievoorwaarden
1.1 Reagents: Triphenyl phosphite ,  Bromine Solvents: Dichloromethane ;  10 min, -78 °C
1.2 Reagents: Triethylamine ;  10 min, -78 °C
1.3 overnight, rt; 2 h, reflux; reflux → rt
1.4 Reagents: Sodium sulfite Solvents: Water ;  rt
Referentie
Electrophilic Trifluoromethylthiolation/Semipinacol Rearrangement: Preparation of β-SCF3 Carbonyl Compounds with α-Quaternary Carbon Center
Xi, Chao-Chao; Chen, Zhi-Min; Zhang, Shu-Yu ; Tu, Yong-Qiang, Organic Letters, 2018, 20(14), 4227-4230

Productiemethode 19

Reactievoorwaarden
1.1 Reagents: Triphenyl phosphite ,  Triethylamine ,  Bromine Solvents: Dichloromethane ;  rt → -78 °C; 18 h, -78 °C → rt; 2 h, reflux
1.2 Reagents: Sodium sulfite Solvents: Water
Referentie
A catalytic allylic cation-induced intermolecular allylation-semipinacol rearrangement
Xu, Ming-Hui; Dai, Kun-Long; Tu, Yong-Qiang; Zhang, Xiao-Ming; Zhang, Fu-Min; et al, Chemical Communications (Cambridge, 2018, 54(55), 7685-7688

Benzene,1-(1-bromoethenyl)-4-chloro- Raw materials

Benzene,1-(1-bromoethenyl)-4-chloro- Preparation Products

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